3-Bromo-5-ethyl-2-fluorobenzaldehyde

Catalog No.
S6649222
CAS No.
891844-09-0
M.F
C9H8BrFO
M. Wt
231.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-ethyl-2-fluorobenzaldehyde

CAS Number

891844-09-0

Product Name

3-Bromo-5-ethyl-2-fluorobenzaldehyde

IUPAC Name

3-bromo-5-ethyl-2-fluorobenzaldehyde

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

InChI

InChI=1S/C9H8BrFO/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-5H,2H2,1H3

InChI Key

KBMGKCHCYMBTMA-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C(=C1)Br)F)C=O

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)F)C=O

3-Bromo-5-ethyl-2-fluorobenzaldehyde is an aromatic aldehyde characterized by the presence of bromine, fluorine, and ethyl substituents on a benzene ring. Its molecular formula is C9H8BrFOC_9H_8BrFO and it has a molar mass of 231.06 g/mol. This compound exhibits unique chemical properties due to the specific arrangement of its halogen and alkyl groups, making it valuable in organic synthesis and various industrial applications. The compound is typically encountered as a solid with a predicted density of approximately 1.497 g/cm³ and a boiling point around 275.1 °C .

As there's limited information on the natural occurrence or specific applications of this compound, a mechanism of action within a biological system cannot be established at this time.

Due to the lack of specific data on 3-Bromo-5-ethyl-2-fluorobenzaldehyde, it's important to handle it with caution assuming the properties of similar aromatic aldehydes. Here are some general safety considerations for aromatic aldehydes:

  • They may be harmful if inhaled, swallowed or absorbed through the skin [].
  • They can cause irritation to the eyes, skin, and respiratory system [].
  • Some aromatic aldehydes are flammable [].

  • Substitution Reactions: The halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common reagents used in these reactions include sodium hydroxide or potassium hydroxide for nucleophilic substitutions, potassium permanganate or chromium trioxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction .

Major Products Formed

  • Substitution: Formation of various substituted benzaldehydes.
  • Oxidation: Formation of 3-bromo-5-ethyl-2-fluorobenzoic acid.
  • Reduction: Formation of 3-bromo-5-ethyl-2-fluorobenzyl alcohol.

Research indicates that halogenated benzaldehydes, including 3-bromo-5-ethyl-2-fluorobenzaldehyde, may exhibit significant biological activity. These compounds are often investigated for their potential as enzyme inhibitors or in the modification of protein-ligand interactions. The presence of halogen atoms enhances their reactivity and specificity towards biological targets, making them candidates for drug development and therapeutic applications .

Synthesis of 3-bromo-5-ethyl-2-fluorobenzaldehyde can be achieved through several methods:

  • Halogenation of Ethyl-substituted Benzaldehydes: Starting from ethyl-substituted benzaldehydes, bromination and fluorination can be performed using appropriate halogenating agents under controlled conditions.
  • Ultrasonic-assisted Synthesis: Utilizing ultrasonic waves during the reaction process can enhance yields and purity by promoting better mixing and reaction kinetics .
  • Standard Organic Synthesis Techniques: Conventional methods involving electrophilic aromatic substitution can also be employed to introduce bromine and fluorine into the aromatic system.

3-Bromo-5-ethyl-2-fluorobenzaldehyde is utilized in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
  • Material Science: The compound may be used in developing new materials or chemical sensors due to its unique properties.
  • Pharmaceuticals: Investigated for potential therapeutic applications, particularly in drug design targeting specific biological pathways .

Studies on the interaction of 3-bromo-5-ethyl-2-fluorobenzaldehyde with biological molecules have shown that it can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to inhibition or modification of their activity. The halogen substituents play a crucial role in enhancing the compound's reactivity towards specific targets, which is essential for its application in medicinal chemistry .

Several compounds share structural similarities with 3-bromo-5-ethyl-2-fluorobenzaldehyde. These include:

Compound NameCAS NumberSimilarity Index
3-Bromo-4-fluorobenzaldehyde188813-02-70.94
3-Bromo-4,5-difluorobenzaldehyde77771-02-90.92
1-(3-Bromo-5-fluorophenyl)ethanone105515-20-60.90
2-Bromo-5-fluorobenzaldehyde94569-84-30.90

Uniqueness

3-Bromo-5-ethyl-2-fluorobenzaldehyde is unique due to its specific arrangement of halogen atoms and ethyl group on the benzene ring, which imparts distinct chemical and physical properties not found in other similar compounds. This structural configuration enhances its reactivity and makes it a valuable intermediate for various synthetic applications .

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

229.97426 g/mol

Monoisotopic Mass

229.97426 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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